molecular formula C12H18ClNO B2622718 (1R,2R)-2-(Methylamino)-1-phenylcyclopentan-1-ol;hydrochloride CAS No. 2411178-24-8

(1R,2R)-2-(Methylamino)-1-phenylcyclopentan-1-ol;hydrochloride

Cat. No.: B2622718
CAS No.: 2411178-24-8
M. Wt: 227.73
InChI Key: UDKOSLDGGJIJRL-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-(Methylamino)-1-phenylcyclopentan-1-ol;hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structural features, which contribute to its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Methylamino)-1-phenylcyclopentan-1-ol;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and phenylmagnesium bromide to form 1-phenylcyclopentanol.

    Formation of Intermediate: The intermediate is then subjected to a reductive amination reaction with methylamine, using a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors for the reductive amination step to enhance reaction efficiency and safety.

    Purification: The product is purified using crystallization or chromatography techniques to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(Methylamino)-1-phenylcyclopentan-1-ol;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

(1R,2R)-2-(Methylamino)-1-phenylcyclopentan-1-ol;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on neurotransmitter systems.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Methylamino)-1-phenylcyclopentan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake, which can affect various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-(Methylamino)-1-phenylcyclopentan-1-ol;hydrochloride: The enantiomer of the compound with potentially different biological activity.

    2-(Methylamino)-1-phenylcyclohexanol;hydrochloride: A structurally similar compound with a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

(1R,2R)-2-(Methylamino)-1-phenylcyclopentan-1-ol;hydrochloride is unique due to its specific stereochemistry, which can result in distinct pharmacological properties compared to its enantiomers and structurally similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(1R,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-13-11-8-5-9-12(11,14)10-6-3-2-4-7-10;/h2-4,6-7,11,13-14H,5,8-9H2,1H3;1H/t11-,12-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXSNLFSHCJECU-MNMPKAIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC1(C2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCC[C@]1(C2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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